N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide
CAS No.: 263161-34-8
Cat. No.: VC2173167
Molecular Formula: C13H10F3N3O2
Molecular Weight: 297.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 263161-34-8 |
|---|---|
| Molecular Formula | C13H10F3N3O2 |
| Molecular Weight | 297.23 g/mol |
| IUPAC Name | N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide |
| Standard InChI | InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-6-11(18-7-9)21-10-4-1-8(2-5-10)12(17)19-20/h1-7,20H,(H2,17,19) |
| Standard InChI Key | RHAVFJMKHOLIST-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=NO)N)OC2=NC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C(=NO)N)OC2=NC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Basic Properties
N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide is a synthetic organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of benzenecarboximidamides, distinguished by the presence of a hydroxylamine functional group, a trifluoromethyl-substituted pyridine moiety, and a carboximidamide structure. These structural elements contribute significantly to the compound's chemical reactivity and biological activity profiles.
The compound is identified by several systems of nomenclature, which is common for complex organic molecules. Its primary identification is through the Chemical Abstracts Service (CAS) registry number 263161-34-8, which provides a unique identifier regardless of naming conventions . The IUPAC name, N'-hydroxy-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboximidamide, describes its structure systematically, though several synonyms exist in the scientific literature .
The fundamental physical and chemical characteristics of this compound provide the foundation for understanding its behavior in various applications. It exists as a solid at standard conditions, with a relatively high melting point range of 160-163°C, indicating significant intermolecular forces in its crystal structure . The compound's molecular weight of 297.23 g/mol and empirical formula C13H10F3N3O2 further define its basic identity and composition.
Nomenclature and Identification Systems
The compound is known by several names in the scientific literature, reflecting different naming conventions and abbreviated forms used in various contexts. The primary identifiers include:
Common synonyms for this compound include (Z)-N'-hydroxy-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzimidamide, 4-(5-Trifluoromethyl-2-pyridyloxy)benzamidoxime, and several others that appear in chemical databases and literature . This variety of naming systems reflects the compound's presence in different research contexts and databases.
Physical and Chemical Properties
The physical and chemical properties of N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide provide crucial information for its handling, storage, and application in research settings. These properties are summarized in the following table:
The compound's relatively high melting point suggests strong intermolecular forces in its crystal structure, which is consistent with the presence of hydrogen bonding possibilities through the hydroxylamine and carboximidamide functional groups .
Structural Characteristics
The molecular structure of N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide features several key functional groups that determine its chemical behavior and biological activity potential. The compound's structure can be dissected into three main components: a hydroxylamine-derived moiety, a trifluoromethyl-substituted pyridine ring, and a phenoxy linker connecting these groups .
The basic structural framework consists of a benzene ring substituted with a carboximidamide group in the para position relative to an ether linkage. This ether oxygen connects the benzene ring to a pyridine ring that bears a trifluoromethyl group at the 5-position. The carboximidamide group is further modified with a hydroxyl group on the nitrogen, forming the hydroxyamidine functionality that is crucial to the compound's biological activity .
The presence of these functional groups creates a molecule with multiple potential hydrogen bonding sites, both as donors and acceptors, which may contribute to its interaction with biological targets. Additionally, the trifluoromethyl group introduces both hydrophobicity and electronic effects that can significantly influence the compound's binding properties and metabolic stability.
Key Functional Groups and Their Significance
The compound contains several functionally significant groups that contribute to its chemical reactivity and biological interactions:
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Hydroxyamidine Group: The N'-hydroxy-carboximidamide moiety constitutes a key pharmacophore that can participate in various biological interactions. This group can act as both a hydrogen bond donor and acceptor, potentially interacting with protein binding sites.
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Trifluoromethyl Substituent: The CF3 group on the pyridine ring introduces enhanced lipophilicity and metabolic stability. Research indicates that modifications to this group can significantly influence binding affinity and selectivity toward biological targets.
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Pyridine Ring: This heterocyclic structure contributes to the compound's ability to engage in π-stacking interactions with aromatic amino acid residues in protein binding sites, while also providing a basic nitrogen atom that can participate in hydrogen bonding or protonation under physiological conditions .
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Ether Linkage: The oxygen bridge between the pyridine and benzene rings provides conformational flexibility while maintaining a specific spatial relationship between the aromatic systems, which may be crucial for optimal binding to biological targets .
The combination of these structural elements creates a molecule with a unique three-dimensional arrangement that determines its interaction profile with biological macromolecules.
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Current Research and Future Directions
Research on N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide continues to explore its applications in various scientific fields. The compound's unique structural features and potential biological activities make it an interesting subject for further investigation, particularly in the development of new drugs.
Current research appears focused on the compound's role as a precursor to oxadiazole derivatives with S1P1 agonist activity . This avenue of research holds promise for developing treatments for autoimmune and inflammatory conditions. Future directions may include optimization of the compound's structure to enhance potency, selectivity, and pharmacokinetic properties.
Additional research opportunities include:
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Exploration of alternative biological targets beyond S1P1 receptors
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Development of more efficient synthetic routes to the compound and its derivatives
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Investigation of the compound's potential applications in non-medicinal contexts, such as materials science or catalysis
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Detailed mechanistic studies to understand the precise interactions between the compound and its biological targets
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